2,5-Dimethylpyridin-4-amine
Overview
Description
2,5-Dimethylpyridin-4-amine is a derivative of pyridine, characterized by the presence of two methyl groups at the 2nd and 5th positions and an amino group at the 4th position on the pyridine ring. This compound is known for its crystalline, non-volatile nature and is extensively used in various organic syntheses due to its catalytic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylpyridin-4-amine typically involves the amination of 2- and 4-halopyridines with dimethylamine. This method yields the target product in high efficiency, typically between 83-91% . Another method involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide to replace the trifluoromethanesulfonyloxy group with a dimethylamino group .
Industrial Production Methods: Industrial production of this compound often employs large-scale amination processes using halopyridines and dimethylamine. The reaction conditions are optimized to ensure high yield and purity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylpyridin-4-amine undergoes various types of chemical reactions, including:
Esterification: It acts as a nucleophilic catalyst in esterification reactions with anhydrides.
Amide Formation: It facilitates the formation of amides from carboxylic acids and amines.
Substitution Reactions: It participates in substitution reactions, particularly in the protection of functional groups such as TBS and Boc.
Common Reagents and Conditions:
Esterification: Typically involves acetic anhydride and alcohols under mild conditions.
Amide Formation: Uses carboxylic acids and amines in the presence of coupling agents.
Substitution Reactions: Often employs protecting group reagents like TBS chloride or Boc anhydride.
Major Products:
Esterification: Produces esters.
Amide Formation: Yields amides.
Substitution Reactions: Results in protected functional groups.
Scientific Research Applications
2,5-Dimethylpyridin-4-amine is widely used in scientific research due to its versatile catalytic properties:
Mechanism of Action
The mechanism of action of 2,5-Dimethylpyridin-4-amine involves its role as a nucleophilic catalyst. It facilitates the formation of intermediate complexes with reactants, thereby lowering the activation energy and increasing the reaction rate. This compound’s basicity, due to the resonance stabilization from the dimethylamino group, enhances its nucleophilic properties .
Comparison with Similar Compounds
4-Dimethylaminopyridine (DMAP): Similar in structure but with the dimethylamino group at the 4th position.
2,6-Dimethylpyridin-4-amine: Another derivative with methyl groups at the 2nd and 6th positions.
Uniqueness: 2,5-Dimethylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct catalytic properties and reactivity compared to other dimethylaminopyridine derivatives .
Properties
IUPAC Name |
2,5-dimethylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCWCIYVDIVYAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400302 | |
Record name | 2,5-dimethylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22279-89-6 | |
Record name | 2,5-dimethylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dimethylpyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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